molecular formula C16H10O6S B2856523 3-(benzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid CAS No. 895651-88-4

3-(benzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid

Cat. No.: B2856523
CAS No.: 895651-88-4
M. Wt: 330.31
InChI Key: YTSBFAKPBQURMK-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a phenylsulfonyl group and a carboxylic acid moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a chromene derivative with a phenylsulfonyl chloride in the presence of a base, followed by oxidation and carboxylation reactions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can yield sulfoxide or sulfide derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone, sulfoxide, and various substituted chromene derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

3-(benzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-3-(phenylsulfonyl)-2H-chromene-4-carboxylic acid
  • 2-oxo-3-(phenylsulfonyl)-2H-chromene-5-carboxylic acid
  • 2-oxo-3-(phenylsulfonyl)-2H-chromene-7-carboxylic acid

Uniqueness

What sets 3-(benzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The position of the carboxylic acid group on the chromene ring can affect the compound’s ability to interact with biological targets, making it a unique and valuable molecule for research.

Properties

IUPAC Name

3-(benzenesulfonyl)-2-oxochromene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6S/c17-15(18)10-6-7-13-11(8-10)9-14(16(19)22-13)23(20,21)12-4-2-1-3-5-12/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSBFAKPBQURMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C(=O)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895651-88-4
Record name 3-(benzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid
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